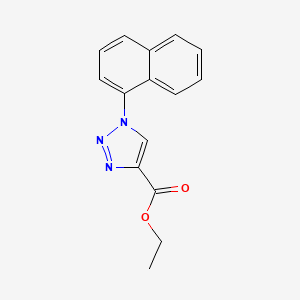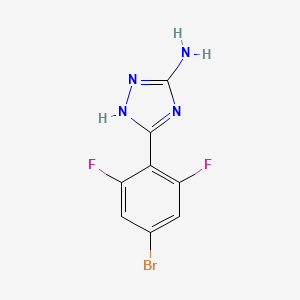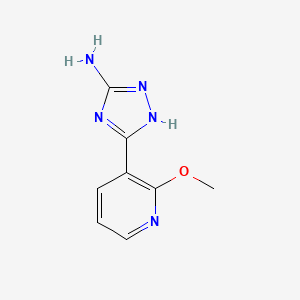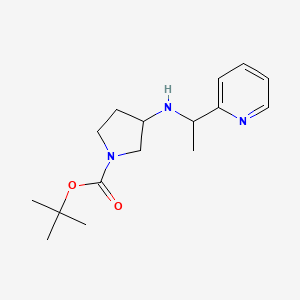
N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a compound that features an anthracene moiety and a pyridine ring connected through an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves the reaction of anthracene-9-carboxylic acid with pyridine-2-carboxaldehyde in the presence of an oxalyl chloride reagent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The resulting intermediate is then treated with an amine to form the final oxalamide product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The oxalamide linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted oxalamides depending on the nucleophile used.
Scientific Research Applications
N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide involves its ability to form complexes with metal ions, which can then interact with DNA and other biological targets. The anthracene moiety can absorb light and transfer energy to the metal center, leading to the generation of reactive oxygen species (ROS) that can cleave DNA . This photoreactive property makes it a valuable tool in photodynamic therapy and other biomedical applications.
Comparison with Similar Compounds
Similar Compounds
N-(Anthracen-9-ylmethyl)-N,N-bis(2-picolyl)amine: Similar structure but lacks the oxalamide linkage.
1-(Anthracen-9-ylmethyl)-1H-benzimidazol-2-amine: Contains a benzimidazole ring instead of a pyridine ring.
Uniqueness
N1-(Anthracen-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide is unique due to its combination of an anthracene moiety and a pyridine ring connected through an oxalamide linkage. This structure imparts distinct photophysical and chemical properties that are not observed in similar compounds. Its ability to form metal complexes and participate in photoreactive processes makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H17N3O2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N'-anthracen-9-yl-N-(pyridin-2-ylmethyl)oxamide |
InChI |
InChI=1S/C22H17N3O2/c26-21(24-14-17-9-5-6-12-23-17)22(27)25-20-18-10-3-1-7-15(18)13-16-8-2-4-11-19(16)20/h1-13H,14H2,(H,24,26)(H,25,27) |
InChI Key |
ILYOPOVFWZETII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2NC(=O)C(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate](/img/structure/B13659466.png)
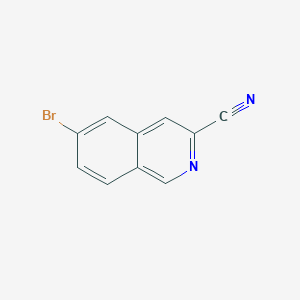

![2-(1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide potassium salt trihydrate](/img/structure/B13659486.png)
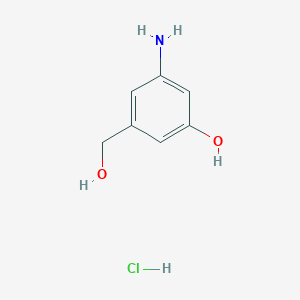
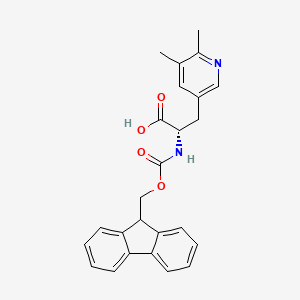
![(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride](/img/structure/B13659500.png)


